Carbamic acid, (4-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-, propyl ester, monohydrochloride
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Overview
Description
Carbamic acid, (4-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-, propyl ester, monohydrochloride is a complex organic compound with a unique structure. This compound is characterized by the presence of a carbamic acid group, a phenyl ring, and a propyl ester, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (4-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-, propyl ester, monohydrochloride typically involves multiple steps. One common method includes the reaction of 4-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenol with propyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The process often includes purification steps such as recrystallization or chromatography to remove impurities and obtain the final product in its monohydrochloride form.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (4-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-, propyl ester, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The phenyl ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce amines or alcohols.
Scientific Research Applications
Carbamic acid, (4-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-, propyl ester, monohydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The carbamic acid group can form covalent bonds with active sites of enzymes, leading to inhibition or activation. The phenyl ring and propyl ester groups contribute to the compound’s binding affinity and specificity for its targets. Pathways involved may include signal transduction, metabolic regulation, and cellular communication.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, phenyl ester
- Carbamic acid, N-phenyl-, 1-methylethyl ester
- Carbamic acid, N- [4- [ (3-amino-2-chloro-4-quinolinyl)amino]butyl]-, 1,1-dimethylethyl ester
Uniqueness
Carbamic acid, (4-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-, propyl ester, monohydrochloride is unique due to its specific structural features, such as the presence of a hydroxypropoxy group and a propyl ester. These features confer distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
83263-78-9 |
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Molecular Formula |
C17H29ClN2O4 |
Molecular Weight |
360.9 g/mol |
IUPAC Name |
propyl N-[4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]carbamate;hydrochloride |
InChI |
InChI=1S/C17H28N2O4.ClH/c1-5-10-22-16(21)19-13-6-8-15(9-7-13)23-12-14(20)11-18-17(2,3)4;/h6-9,14,18,20H,5,10-12H2,1-4H3,(H,19,21);1H |
InChI Key |
QRTZBDPUXFMZOH-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)NC1=CC=C(C=C1)OCC(CNC(C)(C)C)O.Cl |
Origin of Product |
United States |
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